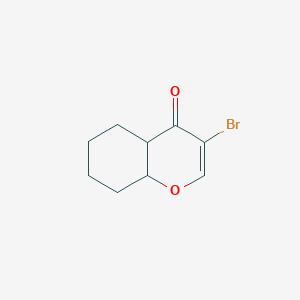![molecular formula C9H13FN2O4 B12362294 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a synthetic organic compound belonging to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a diazinane-dione moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the oxolane ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: Coupling of the fluorinated oxolane with a suitable pyrimidine base under acidic conditions to form the nucleoside.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position of the oxolane ring using formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl groups in the diazinane-dione moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted nucleosides.
Aplicaciones Científicas De Investigación
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential use in the treatment of viral infections and cancer.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into the DNA or RNA of target cells, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase, thereby disrupting the replication process.
Comparación Con Compuestos Similares
- 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Comparison: 1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific fluorination pattern and the presence of both hydroxymethyl and diazinane-dione moieties. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H13FN2O4 |
|---|---|
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1 |
Clave InChI |
OCCYRAYDRQRJEF-BBVRLYRLSA-N |
SMILES isomérico |
C1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canónico |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
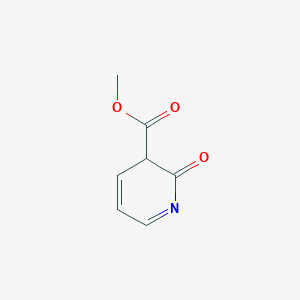

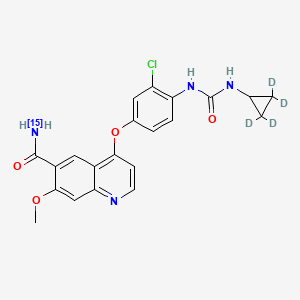
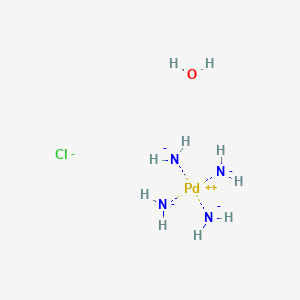
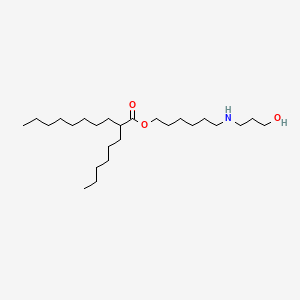
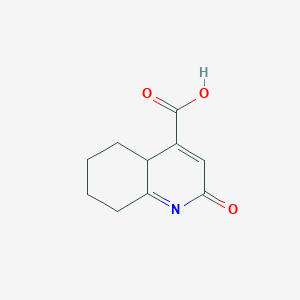
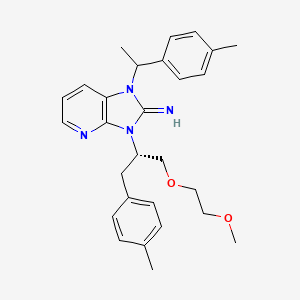
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)


![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
